molecular formula C25H24ClN3O4S B2827047 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 478030-76-1

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B2827047
CAS No.: 478030-76-1
M. Wt: 497.99
InChI Key: NAZZRNWSIXRQGM-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a carbohydrazide group, and a phenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Scientific Research Applications

New Routes to Piperidines and Related Compounds

Research by T. G. Back and K. Nakajima (2000) outlines a new synthetic route for creating piperidines and related compounds, including pyrrolizidines, indolizidines, and quinolizidines, through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method has been applied to the enantioselective synthesis of several dendrobatid alkaloids, demonstrating the chemical versatility and potential for creating biologically active molecules (Back & Nakajima, 2000).

Synthesis and Antimicrobial Activity of N-substituted Derivatives

A study by H. Khalid et al. (2016) on the synthesis and antibacterial activity of N-substituted derivatives of a piperidine-based compound shows the potential for these molecules in antimicrobial applications. The research highlights how structural modifications can influence biological activity, providing insights into the design of new antibacterial agents (Khalid et al., 2016).

Inhibitors of Phospholipase A2

The work by H. Oinuma et al. (1991) focuses on the synthesis of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, with applications in reducing myocardial infarction size in rats. This demonstrates the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Oinuma et al., 1991).

Anti-cancer Activity

M. Al-Said et al. (2011) evaluated novel 1,2-dihydropyridine, thiophene, and thiazole derivatives for their anti-breast cancer activity, showing that certain compounds exhibited better activity than the reference drug Doxorubicin. This highlights the role of piperidine-based sulfone derivatives in the development of new cancer treatments (Al-Said et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Handling of this compound should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further to fully understand its reactivity, or it could be explored for potential uses in areas such as medicinal chemistry or materials science .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-phenoxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S/c26-21-8-12-24(13-9-21)34(31,32)29-16-14-20(15-17-29)25(30)28-27-18-19-6-10-23(11-7-19)33-22-4-2-1-3-5-22/h1-13,18,20H,14-17H2,(H,28,30)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZZRNWSIXRQGM-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.